1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
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Description
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic and Antiasthmatic Activity
One area of application involves the synthesis and evaluation of derivatives for their antihistaminic activity. For example, derivatives of theophylline and theobromine have been studied for their ability to inhibit histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential for treating allergic reactions and asthma (J. Pascal et al., 1985). Additionally, xanthene derivatives have been developed and assessed for their antiasthmatic properties, highlighting the role of these compounds in modulating vasodilatory activity and potentially serving as phosphodiesterase 3 inhibitors for asthma treatment (M. Bhatia et al., 2016).
Serotonin Receptor Activity
Another significant area of application is the exploration of these compounds' effects on serotonin receptors. Derivatives have been synthesized and analyzed for their affinities towards 5-HT1A and 5-HT2A receptors, suggesting potential utility in neurological and psychiatric disorders. For instance, certain phenylalkyl substituents have shown distinct affinity for 5-HT1A receptors, with in vivo evaluations indicating their function as postsynaptic 5-HT1A receptor antagonists (G. Chłoń et al., 2001). Further research into 8-aminoalkyl derivatives has uncovered potential psychotropic activities, with some compounds exhibiting antidepressant-like and anxiolytic-like effects in animal models, underscoring the therapeutic promise of these derivatives in treating mood disorders (G. Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
Research into the crystal structures of related compounds provides valuable insights into their chemical properties and interactions. For instance, the crystal structure of 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione has been determined, offering a deeper understanding of molecular conformations and potential for drug design (Rajnikant et al., 2010).
Properties
IUPAC Name |
1,3-dimethyl-7-(3-phenylpropyl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-24-20-19(21(28)25(2)22(24)29)27(15-9-12-17-10-5-3-6-11-17)18(23-20)16-26-13-7-4-8-14-26/h3,5-6,10-11H,4,7-9,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATNVDGFLMKNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.